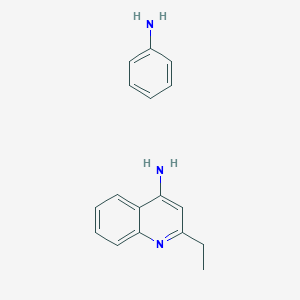![molecular formula C17H17FN6O B2483069 5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine CAS No. 2379975-14-9](/img/structure/B2483069.png)
5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, phenyl, and piperazine groups. The presence of the 1,3,4-oxadiazole ring adds to its chemical diversity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Piperazine incorporation: The oxadiazole derivative is then reacted with piperazine, often using coupling agents like EDC·HCl and sodium acetate to facilitate the reaction.
Pyrimidine core construction: The final step involves the formation of the pyrimidine ring, which can be synthesized through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and oxadiazole moieties.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, depending on the reagents used.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products .
Aplicaciones Científicas De Investigación
5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological pathways, such as cyclooxygenase-2 (COX-2) and thymidylate synthase.
Pathways Involved: By inhibiting these targets, the compound can disrupt critical cellular processes, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as a chemotherapeutic agent.
1,3,4-Oxadiazole Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is unique due to its combination of a fluorinated pyrimidine core with an oxadiazole and piperazine moiety. This structural complexity contributes to its diverse chemical reactivity and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-15-16(13-4-2-1-3-5-13)19-11-20-17(15)24-8-6-23(7-9-24)10-14-22-21-12-25-14/h1-5,11-12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAMKHAGUGGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=CO2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/new.no-structure.jpg)
![4-(2-Phenylethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2482993.png)

![Methyl 4-({[(2-nitrophenyl)sulfinyl]acetyl}oxy)benzoate](/img/structure/B2482996.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)
![1-[(4-fluorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2483001.png)
![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2483002.png)



![1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B2483008.png)
